L-Serine,O-(2-aminoethyl)-
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H12N2O3 |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-aminopropoxy)acetic acid |
InChI |
InChI=1S/C5H12N2O3/c6-2-1-3-10-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 |
InChI Key |
LULLRDASRDVYPV-BYPYZUCNSA-N |
Isomeric SMILES |
C(CN)CO[C@@H](C(=O)O)N |
Canonical SMILES |
C(CN)COC(C(=O)O)N |
Origin of Product |
United States |
Enzymatic Transformations and Biochemical Mechanisms
Enzyme-Substrate Specificity with O-(2-Aminoethyl)-L-serine
The compound O-(2-Aminoethyl)-L-serine has been identified as a substrate for a novel member of the GCN5-related N-acetyltransferase (GNAT) superfamily found in Caenorhabditis elegans. This enzyme, initially annotated as a putative diamine N-acetyltransferase, demonstrated a surprising substrate preference. While it showed some activity towards smaller diamines, it most efficiently catalyzes the N-acetylation of L-lysine analogs.
Research has shown that this particular N-acetyltransferase preferentially acetylates the side-chain amino group of these analogs. The protein, which forms an enzymically active homodimer, belongs to the GNAT superfamily, a large and diverse group of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to a substrate. While sharing sequence similarity with mammalian spermidine/spermine-N¹-acetyltransferases, its substrate specificity is distinct, favoring lysine (B10760008) analogs like O-(2-Aminoethyl)-L-serine.
For this enzyme, the catalytic efficiency for O-(2-Aminoethyl)-L-serine was significant, although it was not the most preferred substrate among all tested analogs. The highest efficiency was observed with thialysine [S-(2-aminoethyl)-L-cysteine]. The kinetic parameters indicate that while L-lysine itself is a substrate, analogs with modifications in the side chain, such as the ether linkage in O-(2-Aminoethyl)-L-serine, are readily accommodated and acetylated by the enzyme.
Table 1: Catalytic Efficiency of C. elegans N-acetyltransferase with Various Substrates
| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹·M⁻¹) |
|---|---|---|---|
| Thialysine | 23.4 | 0.11 | 212,727 |
| ***O*-(2-Aminoethyl)-L-serine** | 15.7 | 0.25 | 62,800 |
| L-Lysine | 4.8 | 0.45 | 10,667 |
| Ethylenediamine | 1.1 | 1.8 | 611 |
| Spermidine | 0.03 | 1.3 | 23 |
Data sourced from a study on a novel GCN5-related N-acetyltransferase from Caenorhabditis elegans.
Enzymes in Vibrioferrin Biosynthesis and their Substrate Utilization
The biosynthesis of vibrioferrin, a siderophore produced by the marine bacterium Vibrio parahaemolyticus, involves a series of enzymatic reactions. Two key enzymes in this pathway, PvsD and PvsE, utilize L-serine and its derivatives as substrates.
The initial step in the vibrioferrin biosynthetic pathway is catalyzed by the enzyme PvsD. This enzyme facilitates the condensation of L-serine and citric acid to form the intermediate O-citryl-L-serine. This reaction is a crucial priming step, attaching the citrate (B86180) moiety to the hydroxyl group of L-serine. PvsD is characterized as a Non-Ribosomal Peptide Synthetase (NRPS)-Independent Siderophore (NIS) enzyme.
Following the action of PvsD, the intermediate O-citryl-L-serine is acted upon by the enzyme PvsE. PvsE is a decarboxylase that catalyzes the removal of the carboxyl group from the serine moiety of O-citryl-L-serine. This decarboxylation reaction yields 2-aminoethyl citrate (O-citrylaminoethanol), which then proceeds through further enzymatic steps involving PvsA and PvsB to ultimately form vibrioferrin.
Mechanistic Studies of Enzymatic Reactions
Detailed mechanistic studies focusing specifically on enzymes utilizing O-(2-Aminoethyl)-L-serine as a substrate are not extensively documented in the available scientific literature. However, insights can be drawn from the general mechanisms of the enzyme classes to which they belong.
The C. elegans N-acetyltransferase that utilizes O-(2-Aminoethyl)-L-serine is a member of the GNAT superfamily. The canonical chemical mechanism for many GNATs is a sequential Bi-Bi reaction involving a ternary complex of the enzyme, acetyl-CoA, and the acetyl acceptor substrate. The reaction typically proceeds via a general acid-base catalytic mechanism, where a conserved active site residue, often a glutamate (B1630785) or aspartate, acts as a general base to deprotonate the primary amine of the substrate, thereby facilitating its nucleophilic attack on the carbonyl carbon of the acetyl group from acetyl-CoA. However, it is important to note that variations to this mechanism, such as ping-pong kinetics and the involvement of other catalytic residues, have been observed within the diverse GNAT superfamily. frontiersin.orgluc.edunih.gov
Pyridoxal (B1214274) 5'-Phosphate Dependent Reactions
Pyridoxal 5'-phosphate is a crucial coenzyme for a vast array of enzymes, particularly those involved in amino acid metabolism. wikipedia.org These enzymes catalyze a wide range of transformations, including transamination, decarboxylation, racemization, and elimination reactions. libretexts.orgduke.edu The catalytic versatility of PLP stems from its ability to form a Schiff base (or internal aldimine) with the ε-amino group of a lysine residue in the enzyme's active site. wikipedia.org When a substrate amino acid like O-(2-aminoethyl)-L-serine binds, it displaces the lysine to form a new Schiff base (an external aldimine). wikipedia.org
The key to PLP's function is the pyridine (B92270) ring, which acts as an "electron sink," stabilizing the negative charge that develops in carbanionic intermediates during the reaction. libretexts.org This stabilization is essential for breaking bonds at the α-carbon of the amino acid.
For O-(2-aminoethyl)-L-serine, several PLP-dependent reactions are mechanistically plausible due to its structure:
β-Elimination: The structure of O-(2-aminoethyl)-L-serine is analogous to O-acetylserine and serine itself, both of which undergo PLP-dependent β-elimination reactions. nih.govnih.gov In this type of reaction, after the formation of the external aldimine, a proton is abstracted from the α-carbon. The resulting negative charge is stabilized by the PLP coenzyme. libretexts.org This is followed by the elimination of the β-substituent, which in this case would be the 2-aminoethoxy group. This mechanism is seen in enzymes like serine dehydratase, which eliminates a hydroxyl group from serine. libretexts.orglibretexts.org
Inhibition of Decarboxylases: As a lysine analog, O-(2-aminoethyl)-L-serine can act as a competitive inhibitor or substrate for lysine decarboxylase, a PLP-dependent enzyme that converts lysine to cadaverine (B124047). nih.govwikipedia.orgacademicjournals.org If it binds to the active site, it can either inhibit the enzyme by preventing lysine from binding or undergo an alternative reaction. Instead of decarboxylation, the enzyme might catalyze a slow β-elimination, effectively acting as an inactivator.
Transamination: Transaminases, which are PLP-dependent, catalyze the transfer of an amino group from an amino acid to an α-keto acid. libretexts.org The mechanism involves the formation of a quinonoid intermediate, which is then reprotonated at the aldehyde carbon of PLP to form a ketimine. wikipedia.org Hydrolysis of the ketimine releases an α-keto acid and pyridoxamine (B1203002) 5'-phosphate (PMP). duke.edu O-(2-aminoethyl)-L-serine could potentially serve as a substrate for an aminotransferase, leading to the formation of its corresponding α-keto acid.
The specific reaction that occurs is determined by the enzyme's active site, which controls the orientation of the substrate relative to the coenzyme and catalytic residues.
| PLP-Dependent Reaction | Mechanistic Steps | Potential Outcome for O-(2-aminoethyl)-L-serine |
| β-Elimination | 1. Formation of external aldimine with PLP.2. Abstraction of α-proton.3. Electron sink stabilization of carbanion by PLP.4. Elimination of the O-(2-aminoethyl) group at the β-carbon. | Formation of an aminoacrylate intermediate. |
| Decarboxylation (Inhibition) | 1. Formation of external aldimine with PLP.2. Binds to lysine decarboxylase active site.3. Prevents catalysis of lysine or undergoes slow, alternative reaction. | Competitive inhibition of cadaverine synthesis. |
| Transamination | 1. Formation of external aldimine.2. Conversion to quinonoid intermediate.3. Tautomerization to ketimine.4. Hydrolysis to release α-keto acid. | Synthesis of 3-(2-aminoethoxy)-2-oxopropanoic acid. |
Structural Basis for Enzyme Specificity and Catalysis
The specificity of an enzyme for its substrate is determined by the precise three-dimensional structure of its active site. nih.govnih.gov For PLP-dependent enzymes that act on amino acids, the active site has features that recognize both the common amino acid backbone (α-amino and carboxyl groups) and the unique side chain.
Enzymes that bind L-lysine, such as lysine decarboxylase, typically possess an active site pocket that is long, narrow, and features a negatively charged residue (e.g., aspartate or glutamate) at its base. This anionic site forms a salt bridge with the positively charged ε-amino group of the lysine side chain, ensuring proper orientation for catalysis.
The interaction of O-(2-aminoethyl)-L-serine with such an active site is governed by its structural features:
Length and Terminal Amino Group: The side chain of O-(2-aminoethyl)-L-serine has a similar length to lysine and also possesses a terminal amino group that can be protonated. This allows it to fit into the lysine-binding pocket and interact with the anionic residue at its base.
Ether Linkage: The key difference is the replacement of a methylene (B1212753) group (CH₂) in lysine with an ether oxygen atom. This has significant implications for binding and catalysis. The ether oxygen can act as a hydrogen bond acceptor, potentially forming new interactions within the active site that are not possible for lysine. nih.gov Conversely, the presence of the electronegative oxygen atom alters the electronic properties of the side chain and may introduce steric constraints that affect the ideal positioning of the substrate for decarboxylation.
This altered binding can lead to several outcomes. The new interactions might position the substrate in a way that is not optimal for the primary catalytic function (e.g., decarboxylation) but may favor a different reaction, such as β-elimination. For instance, in serine palmitoyltransferase, a PLP-dependent enzyme, a specific hydrogen bond between the hydroxyl group of the L-serine substrate and the 5'-phosphate group of the PLP coenzyme is crucial for substrate specificity and catalytic efficiency. ed.ac.uk A similar unique interaction involving the ether oxygen of O-(2-aminoethyl)-L-serine could dictate its fate within an active site.
The precise positioning within the active site determines which bond is perpendicular to the plane of the PLP pyridine ring, a critical factor known as the "Dunathan hypothesis." This orientation weakens the targeted bond and facilitates its cleavage. If the ether linkage of O-(2-aminoethyl)-L-serine causes a slight rotation of the molecule within the active site compared to lysine, it could align the Cα-Cβ bond for elimination rather than the Cα-COO⁻ bond for decarboxylation.
| Structural Feature | Role in Lysine Binding | Implication for O-(2-aminoethyl)-L-serine Binding |
| Active Site Pocket | Long and narrow to accommodate the alkyl chain. | The compound fits due to similar side chain length. |
| Anionic Residue (Asp/Glu) | Forms salt bridge with the ε-amino group of lysine. | Forms a similar salt bridge with the terminal amino group. |
| Hydrophobic Residues | Line the pocket to interact with lysine's methylene groups. | Ether oxygen may disrupt purely hydrophobic interactions. |
| Substrate Orientation | Positions the carboxyl group for decarboxylation. | Altered H-bonding or sterics from the ether oxygen may favor an orientation for β-elimination. |
Molecular and Structural Biology Research
Structural Characterization of O-(2-Aminoethyl)-L-serine
O-(2-aminoethyl)-L-serine is an L-alpha-amino acid derivative of L-serine. Structurally, it is defined as L-serine in which the hydroxyl group at the third position has been converted into a 2-aminoethyl ether. This modification results in a molecule with distinct chemical properties while retaining a structural similarity to other amino acids, which is key to its biological activity.
The compound is also known by other names, including L-4-oxalysine. It is recognized as an antimetabolic antibiotic that can be obtained from Streptomyces reseoviridofuscus. Its chemical formula is C5H12N2O3.
Below is a table summarizing the key structural and chemical identifiers for O-(2-aminoethyl)-L-serine.
| Identifier Type | Value |
| Formula | C5H12N2O3 |
| Average Mass | 148.16040 |
| Monoisotopic Mass | 148.08479 |
| InChI | InChI=1S/C5H12N2O3/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 |
| InChIKey | SLTGLTLBIVDQKE-BYPYZUCNSA-N |
| SMILES | NCCOCC@HC(O)=O |
Protein-O-(2-Aminoethyl)-L-serine Interactions
The biological effects of O-(2-aminoethyl)-L-serine are primarily rooted in its interactions with cellular machinery involved in protein synthesis and metabolism, where it acts as an antimetabolite.
An antimetabolite is a substance that is structurally similar to a natural metabolite and can interfere with its normal utilization by competing with it or replacing it. O-(2-aminoethyl)-L-serine, also known as L-4-oxalysine, functions as a potent antimetabolite. Research on its effects in Candida albicans has shown that it is a powerful inhibitor of RNA synthesis. nih.gov In contrast, it is a weak inhibitor of protein synthesis, and it does not affect DNA synthesis. nih.gov This specific targeting of RNA synthesis is a key aspect of its molecular action. The inhibitory effects are a direct result of its structural similarity to essential metabolites, which allows it to disrupt critical biochemical pathways.
As an antimetabolic antibiotic, O-(2-aminoethyl)-L-serine has been shown to inhibit the growth of microorganisms. uliege.be Its activity against the fungus Candida albicans is a well-documented example of its antimicrobial properties. nih.gov The inhibition of microbial growth is achieved through its antimetabolic activity, primarily the disruption of RNA synthesis, which is essential for cell function and proliferation. nih.gov The decrease in newly synthesized RNA in cells treated with the compound is due to the inhibition of de novo synthesis rather than the degradation of existing RNA. nih.gov
The antimetabolic effects of O-(2-aminoethyl)-L-serine can be reversed by the presence of specific analogous metabolites, demonstrating competitive interaction. It functions as a lysine (B10760008) antimetabolite. uliege.be Studies have shown that the inhibition of RNA synthesis in Candida albicans is reversed by L-lysine, but not by D-lysine, highlighting the stereospecific nature of this interaction. nih.gov Furthermore, L-lysine has been found to completely reverse the toxicity of O-(2-aminoethyl)-L-serine by competing with it for transport into the cells. uliege.be This indicates that the compound and L-lysine likely share a common cellular uptake mechanism, and competition at this transport site is a critical factor in its bioactivity.
The cellular machinery for protein synthesis is remarkably accurate, but certain structural analogs of proteinogenic amino acids can sometimes be mistakenly incorporated into growing polypeptide chains. nih.gov While direct studies on the misincorporation of O-(2-aminoethyl)-L-serine into human proteins were not identified, the phenomenon has been documented for other non-protein amino acid analogs of L-serine.
A prominent example is the non-protein amino acid β-N-methylamino-L-alanine (BMAA), which has been shown to be misincorporated in place of L-serine into human proteins. nih.govnih.gov This misincorporation is a protein-synthesis-dependent process that can be inhibited by an excess of L-serine. nih.gov Such an event can lead to protein misfolding and aggregation, which are associated with various cellular pathologies. nih.gov The potential for an L-serine analog to be mistakenly recognized by seryl-tRNA synthetase (SerRS), the enzyme that attaches serine to its corresponding tRNA, is the underlying mechanism for such misincorporation. nih.govaars.online Although not specifically demonstrated for O-(2-aminoethyl)-L-serine, the case of BMAA illustrates a potential, yet unconfirmed, mechanism of interaction for serine analogs within human cells. nih.govnih.gov
Conformational Analysis of Serine-Containing Peptides and Polymers
The three-dimensional structure of peptides and proteins is critical to their function. Conformational analysis investigates the spatial arrangement of atoms in a molecule. While specific conformational studies of peptides containing O-(2-aminoethyl)-L-serine are not detailed in the available research, the principles of peptide analysis provide a framework for understanding how such a modification would be studied.
The conformation of peptides is often analyzed using techniques such as density functional theory (DFT) calculations, which can determine stable geometries and investigate side-chain-backbone interactions. nih.gov For serine-containing dipeptides, these analyses reveal that specific conformations, such as β-turns, are stabilized by intramolecular hydrogen bonds. nih.gov Experimental methods like circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy are also used to study the conformational properties of synthetic peptides in solution. researchgate.net
Schiff Base Formation with Pyridoxal (B1214274) 5'-Phosphate
The reaction between the aldehyde group of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, and the amino group of an amino acid is a fundamental process in enzyme catalysis, leading to the formation of an imine, commonly known as a Schiff base. researchgate.netlibretexts.org This linkage is the first step in virtually all PLP-dependent enzymatic reactions, including transamination and decarboxylation. libretexts.orgnih.gov
Studies on the formation of Schiff bases between PLP and compounds structurally similar to L-Serine,O-(2-aminoethyl)-, such as O-phospho-D,L-serine, provide insight into this reaction. researchgate.netnih.gov The formation of a Schiff base with O-phospho-D,L-serine has been observed, and the pH dependence of the reaction is identical to that seen with other amino acids. researchgate.netnih.gov However, key kinetic and equilibrium parameters are notably different. The rate and equilibrium formation constants for the Schiff bases of aminophosphates like O-phospho-D,L-serine are low compared to those for standard amino acids. nih.gov Theoretical studies confirm that the activation energy for the formation of these Schiff bases is greater for aminophosphates, while the energy required for the reverse reaction, hydrolysis, is similar to that of amino acid-PLP Schiff bases. researchgate.netnih.gov The stability of the resulting Schiff base is influenced by the presence and position of ionic groups on the amino acid. nih.govresearchgate.net
| Reactant with PLP | Rate & Equilibrium Constants | Activation Energy of Formation | Reference |
|---|---|---|---|
| Typical Amino Acids | Baseline | Baseline | nih.gov |
| O-phospho-D,L-serine | Low relative to typical amino acids | Greater than typical amino acids | researchgate.netnih.gov |
Synthetic Methodologies in Research
Chemical Synthesis of O-(2-Aminoethyl)-L-serine and Analogs
The chemical synthesis of O-(2-Aminoethyl)-L-serine and its analogs necessitates careful strategic planning, particularly concerning the protection of reactive functional groups and the stereoselective formation of the desired product.
Strategies for O-Substitution of L-Serine
The key transformation in the synthesis of O-(2-Aminoethyl)-L-serine is the formation of an ether linkage at the hydroxyl group of the L-serine side chain. This O-substitution is typically achieved through the reaction of a suitably protected L-serine derivative with an appropriate 2-aminoethyl synthon. Common strategies involve the use of protecting groups for the amino and carboxyl functionalities of L-serine to prevent unwanted side reactions.
Protecting groups such as tert-butoxycarbonyl (Boc) for the amine and benzyl (B1604629) (Bzl) or methyl esters for the carboxylic acid are frequently employed. peptide.com Once protected, the hydroxyl group can be alkylated. The Williamson ether synthesis, a classic method for forming ethers, can be adapted for this purpose. This involves deprotonating the hydroxyl group of the protected serine with a strong base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with a halo-derivative of 2-aminoethane (e.g., N-protected 2-chloroethylamine). nih.gov
Another powerful method for O-alkylation is the Mitsunobu reaction. This reaction allows for the conversion of the primary alcohol of a protected L-serine derivative to the corresponding ether under mild conditions, using a reagent system typically consisting of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate). researchgate.net This method is known for its reliability and stereospecificity, proceeding with an inversion of configuration at the chiral center if it were a secondary alcohol; however, for the primary alcohol of serine, the stereochemistry at the alpha-carbon is preserved.
A potential synthetic route to O-(2-Aminoethyl)-L-serine could involve the use of an N-protected 2-haloethylamine, such as N-Boc-2-chloroethylamine, to alkylate the hydroxyl group of N-protected L-serine. Subsequent deprotection of both the amino group of the ethyl moiety and the amino and carboxyl groups of the serine backbone would yield the final product. The choice of protecting groups is crucial to ensure that they can be removed without affecting the newly formed ether linkage.
For instance, the synthesis of O-pentenyl-L-serine has been reported, which involves the O-alkylation of N-Boc-L-serine. scilit.com This serves as a practical example of O-substitution on the serine side chain, a strategy that can be adapted for the introduction of a 2-aminoethyl group.
Chemoenzymatic Synthesis of Serine-Derived Polymers (PolySer)
Chemoenzymatic polymerization (CEP) has emerged as a powerful and environmentally benign approach for the synthesis of polypeptides. This method utilizes enzymes as catalysts, which offer high regio- and stereoselectivity, often allowing for polymerization in aqueous media under mild conditions and without the need for side-chain protection.
Papain-Catalyzed Polymerization of L-Serine Esters
Papain, a cysteine protease, has been successfully employed as a catalyst for the polymerization of L-serine esters, such as L-serine ethyl ester (Ser-OEt). researchgate.net The reaction proceeds via aminolysis, where the enzyme catalyzes the formation of peptide bonds between the amino group of one monomer and the ester group of another.
The polymerization is typically carried out in an aqueous buffer solution at a slightly basic pH, with optimal yields often observed around pH 8.5. researchgate.net The reaction conditions, including monomer concentration, enzyme concentration, pH, and temperature, are crucial for achieving efficient polymerization and obtaining a desirable degree of polymerization.
The polymerization of Ser-OEt using papain results in the formation of poly(L-serine) (PolySer) as a precipitate. researchgate.net The degree of polymerization (DP) of the resulting polymer can be influenced by the reaction conditions, with reported DPs typically ranging from 5 to 22. researchgate.net
| Parameter | Condition | Outcome |
| Enzyme | Papain | Catalyzes peptide bond formation |
| Monomer | L-serine ethyl ester (Ser-OEt) | Starting material for polymerization |
| Solvent | Aqueous buffer | Environmentally friendly reaction medium |
| pH | ~8.5 | Optimal for high yield |
| Product | Poly(L-serine) (PolySer) | Precipitates from the reaction mixture |
| Degree of Polymerization | 5-22 | Dependent on reaction conditions |
Synthesis Without Hydroxyl Group Protection
A significant advantage of the papain-catalyzed chemoenzymatic polymerization of L-serine esters is the ability to proceed without the need for protecting the hydroxyl group on the serine side chain. researchgate.net This is in stark contrast to conventional chemical methods for polypeptide synthesis, which typically require a multi-step process of protection and deprotection of the hydroxyl group to prevent undesired side reactions.
Synthesis of Biosynthetic Intermediates for Pathway Elucidation
The synthesis of L-4-oxalysine is a critical step for its use as a molecular probe in metabolic studies. While a detailed, contemporary, step-by-step synthesis from L-serine is not extensively documented in readily available literature, the general principles of O-alkylation of amino acids can be applied. A key challenge in the synthesis is the protection of the amino and carboxyl groups of the starting L-serine to prevent unwanted side reactions, followed by the introduction of the 2-aminoethyl group onto the hydroxyl side chain, and subsequent deprotection.
A plausible synthetic route would involve the following conceptual steps:
Protection of L-Serine: The amino and carboxyl functional groups of L-serine are first protected. Common protecting groups for the amino group include tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), while the carboxyl group is often converted to an ester, such as a methyl or benzyl ester.
O-Alkylation: The hydroxyl group of the protected L-serine is then alkylated using a suitable reagent containing the 2-aminoethyl moiety. This reagent would also need its amino group protected, for example, as a phthalimide (B116566) or an azide, to prevent it from reacting. The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, facilitating nucleophilic attack.
Deprotection: Finally, all protecting groups are removed to yield L-4-oxalysine. The choice of deprotection conditions depends on the specific protecting groups used.
This multi-step process ensures the selective formation of the desired O-(2-aminoethyl) ether linkage.
Detailed Research Findings:
L-4-oxalysine's utility in pathway elucidation stems from its action as a lysine (B10760008) antimetabolite. As an analogue of lysine, it can inhibit enzymes involved in lysine biosynthesis and utilization, providing insights into these metabolic routes.
Research has shown that L-4-oxalysine is a potent inhibitor of RNA synthesis in the fungus Candida albicans. nih.gov This inhibition is specifically reversed by L-lysine, indicating that L-4-oxalysine competes with lysine for a crucial role in a pathway that is essential for RNA synthesis. nih.gov This finding suggests that a key lysine-dependent step is being targeted, and by studying the downstream effects of this inhibition, researchers can map out the metabolic connections between lysine availability and nucleic acid synthesis.
Furthermore, studies on the metabolism of L-4-oxalysine itself have provided insights into amino acid catabolism. In the common mussel, Mytilus edulis, L-4-oxalysine is a substrate for L-amino acid oxidase, an enzyme involved in the breakdown of amino acids. nih.gov The oxidation of L-4-oxalysine by this enzyme leads to the formation of several products, including ethanolamine (B43304) and N-oxalylethanolamine. nih.gov By identifying these metabolites, researchers can infer the enzymatic transformations that occur and compare them to the known catabolic pathways of natural amino acids like lysine.
The inhibitory effects of L-4-oxalysine on cellular growth, which are reversed by the addition of L-lysine, provide a powerful tool for genetic and metabolic studies. For instance, in microorganisms, mutants that are resistant to the toxic effects of L-4-oxalysine can be selected. These resistant mutants often have alterations in genes related to lysine uptake, biosynthesis, or the regulation of these pathways. By characterizing these mutations, the genes and proteins involved in lysine metabolism can be identified and their functions elucidated.
The table below summarizes the key findings from studies utilizing L-4-oxalysine for pathway elucidation.
| Organism | Biological Process Studied | Key Finding | Implication for Pathway Elucidation |
|---|---|---|---|
| Candida albicans | RNA Synthesis | L-4-oxalysine potently inhibits RNA synthesis; this effect is reversed by L-lysine. nih.gov | Reveals a critical link between lysine metabolism and the biosynthesis of RNA, suggesting a lysine-dependent step is being targeted. |
| Mytilus edulis | Amino Acid Catabolism | L-4-oxalysine is a substrate for L-amino acid oxidase, leading to the production of specific metabolites. nih.gov | Allows for the characterization of the enzymatic steps in a catabolic pathway by identifying the breakdown products of the lysine analogue. |
Analytical Techniques in O 2 Aminoethyl L Serine Research
Chromatographic Separation and Quantification
Chromatography is a cornerstone for the analysis of O-(2-Aminoethyl)-L-serine, allowing for its separation from other amino acids and biomolecules. High-Performance Liquid Chromatography (HPLC) and its coupling with mass spectrometry are the most powerful tools in this regard.
The analysis of O-(2-Aminoethyl)-L-serine by HPLC presents challenges due to its high polarity and lack of a strong UV-absorbing chromophore. Direct analysis on standard reversed-phase columns like C18 often results in poor retention. acs.orghelixchrom.com To overcome this, several strategies can be employed. Hydrophilic Interaction Liquid Chromatography (HILIC) is one such technique, where a high organic content in the mobile phase promotes the retention of polar analytes like amino acids on a polar stationary phase. jocpr.comsemanticscholar.org Another approach is the use of mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms to achieve separation. helixchrom.com For instance, a combination of reversed-phase and cation-exchange can effectively retain and separate underivatized amino acids. helixchrom.com
For direct HPLC analysis without derivatization, specific conditions are required. A typical system might use a C18 or a specialized amino acid column with an aqueous mobile phase containing a buffer, such as phosphate (B84403) buffer, at a controlled pH. acs.orgnih.gov Gradient elution, starting with a high aqueous content and gradually increasing the organic solvent (e.g., acetonitrile), is often necessary to separate a wide range of amino acids. nih.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the quantification of O-(2-Aminoethyl)-L-serine, often eliminating the need for derivatization. nih.govthermofisher.com This technique separates the compound chromatographically before it is ionized, typically by Electrospray Ionization (ESI), and detected by the mass spectrometer. The use of Multiple Reaction Monitoring (MRM) in a triple quadrupole mass spectrometer allows for highly specific quantification by monitoring a specific precursor-to-product ion transition, minimizing interferences from the sample matrix. nih.gov
Table 1: Exemplary HPLC and LC-MS/MS Conditions for Amino Acid Analysis
| Parameter | HPLC (Underivatized) | LC-MS/MS (Underivatized) |
|---|---|---|
| Column | Mixed-Mode (Reversed-Phase/Cation-Exchange) or HILIC helixchrom.comjocpr.com | Mixed-Mode (e.g., Acclaim Trinity) or HILIC nih.govthermofisher.com |
| Mobile Phase A | Aqueous buffer (e.g., 10 mM Phosphate Buffer, pH 7.4) nih.gov | Aqueous solution with formic acid or ammonium (B1175870) formate (B1220265) nih.gov |
| Mobile Phase B | Acetonitrile nih.gov | Acetonitrile/Methanol with formic acid nih.gov |
| Elution | Gradient nih.gov | Gradient nih.gov |
| Detection | UV (low wavelength, e.g., 200-225 nm) or Evaporative Light Scattering Detector (ELSD) nih.govresearchgate.net | Tandem Mass Spectrometry (ESI+, MRM mode) nih.govthermofisher.com |
| Internal Standard | Not always necessary but recommended for accuracy | Stable isotope-labeled analogue (e.g., 13C, 15N-labeled O-(2-Aminoethyl)-L-serine) |
To enhance the chromatographic performance and detection sensitivity of O-(2-Aminoethyl)-L-serine, pre-column or post-column derivatization is a widely used strategy. nih.govspringernature.com Derivatization converts the polar, weakly absorbing amino acid into a more hydrophobic derivative with a highly fluorescent or UV-active tag. O-(2-Aminoethyl)-L-serine possesses two primary amine groups (the alpha-amino group and the terminal amine of the ethyl group), both of which are reactive towards amine-specific derivatizing reagents.
Common derivatization reagents include:
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol (B42355) or N-acetyl-L-cysteine) to form highly fluorescent isoindole derivatives. jascoinc.comnih.govresearchgate.net This is one of the most popular methods for its simplicity and sensitivity. jascoinc.com The resulting derivatives can be separated on standard C18 columns and detected with high sensitivity using a fluorescence detector. researchgate.netnih.gov
9-Fluorenylmethyl Chloroformate (FMOC): This reagent also reacts with primary (and secondary) amines to produce stable, fluorescent derivatives. The OPA/FMOC combination method allows for the simultaneous analysis of both primary and secondary amino acids. jascoinc.comnih.gov
Dansyl Chloride: Reacts with primary and secondary amines to yield fluorescent derivatives, though the reaction conditions are generally harsher than with OPA. researchgate.net
Phenyl isothiocyanate (PITC): Creates phenylthiocarbamoyl (PTC) derivatives that are UV-active and can be analyzed by reversed-phase HPLC. nih.gov
The choice of reagent depends on the specific requirements of the analysis, such as sensitivity, stability of the derivative, and the presence of interfering substances. nih.gov Automated derivatization using a modern autosampler can improve reproducibility and throughput. jascoinc.comyoutube.com
Table 2: Common Derivatization Reagents for Amino Acid Analysis
| Reagent | Abbreviation | Functional Group Targeted | Detection Method | Advantages |
|---|---|---|---|---|
| o-Phthalaldehyde | OPA | Primary amines | Fluorescence researchgate.net | Fast reaction, high sensitivity, automated jascoinc.comjascoinc.com |
| 9-Fluorenylmethyl Chloroformate | FMOC | Primary and secondary amines | Fluorescence jascoinc.com | Stable derivatives, reacts with secondary amines nih.gov |
| Dansyl Chloride | - | Primary and secondary amines | Fluorescence researchgate.net | Well-established method |
| Phenyl isothiocyanate | PITC | Primary and secondary amines | UV (254 nm) nih.gov | Stable derivatives, suitable for protein sequencing |
Determining the enantiomeric purity of O-(2-Aminoethyl)-L-serine is critical, as the D- and L-enantiomers can have vastly different biological activities. Chiral HPLC is the primary method for this purpose. phenomenex.com Two main strategies are employed:
Direct Separation using Chiral Stationary Phases (CSPs): This is the most common approach, where the analyte is passed through a column containing a chiral selector. nih.gov For amino acids, crown ether-based CSPs are particularly effective. chromatographyonline.comnih.gov The chiral recognition mechanism involves the formation of inclusion complexes between the protonated primary amine group of the amino acid and the cavity of the crown ether. mdpi.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are also widely used for the separation of derivatized amino acid esters. yakhak.orgphenomenex.com Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, are capable of separating underivatized amino acids and are compatible with aqueous mobile phases. sigmaaldrich.com
Indirect Separation via Chiral Derivatization: In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18). nih.gov A common chiral derivatizing agent is OPA in combination with a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine. nih.govnih.govnih.gov Another example is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), which reacts with the amino group to form diastereomeric derivatives. springernature.com
Table 3: Methods for Chiral Analysis of Amino Acids
| Method | Principle | Common Stationary/Mobile Phase or Reagent | Example Application |
|---|---|---|---|
| Direct (Chiral Stationary Phase) | Enantiomers interact differently with a chiral selector immobilized on the stationary phase. | Crown Ether CSPs (e.g., ChiroSil SCA(-)) with acidic methanol/water mobile phase. chromatographyonline.com | Baseline separation of D- and L-serine. chromatographyonline.com |
| Direct (Chiral Stationary Phase) | Differential formation of transient diastereomeric complexes. | Polysaccharide-based CSPs (e.g., Lux Cellulose/Amylose). yakhak.orgphenomenex.com | Separation of N-FMOC protected amino acid enantiomers. phenomenex.com |
| Indirect (Chiral Derivatization) | Enantiomers are converted into diastereomers using a chiral reagent, followed by separation on an achiral column. | OPA + Chiral Thiol (e.g., N-acetyl-L-cysteine) with C18 column. nih.govnih.gov | Quantification of D/L-serine in biological samples. nih.gov |
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of O-(2-Aminoethyl)-L-serine. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecule's connectivity and mass.
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of O-(2-Aminoethyl)-L-serine.
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. For O-(2-Aminoethyl)-L-serine, distinct signals are expected for the α-proton (Hα), the two β-protons (Hβ), and the two methylene (B1212753) groups of the aminoethyl moiety. The α-proton will appear as a triplet, coupled to the two diastereotopic β-protons. The β-protons will appear as a multiplet (a doublet of doublets each) due to coupling with each other and with the α-proton. The two methylene groups of the O-linked side chain will likely appear as triplets, assuming free rotation. The chemical shifts can be predicted by comparison with L-serine and related O-substituted derivatives. nih.govbmrb.iohmdb.caresearchgate.net
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For O-(2-Aminoethyl)-L-serine, five distinct carbon signals are expected: the carboxyl carbon (C=O), the α-carbon (Cα), the β-carbon (Cβ), and the two carbons of the aminoethyl group. The chemical shifts are sensitive to the local electronic environment. For example, the Cβ signal will be shifted downfield compared to L-serine due to the ether linkage. acs.orgchemicalbook.com Data from L-serine and O-phospho-L-serine can be used to estimate these shifts. acs.orgbmrb.io
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for O-(2-Aminoethyl)-L-serine (in D₂O)
| Atom | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Carboxyl (C=O) | - | - | ~173-175 |
| α-Carbon (Cα) | ~3.9 - 4.1 | t | ~56-58 |
| β-Carbon (Cβ) | ~3.8 - 4.0 | m | ~68-70 |
| Side Chain (-O-C H₂-) | ~3.7 - 3.9 | t | ~65-67 |
| Side Chain (-CH₂-N H₂) | ~3.1 - 3.3 | t | ~39-41 |
Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique well-suited for polar, non-volatile molecules like amino acids. nih.gov It is the ionization source most commonly coupled with LC. In positive ion mode, O-(2-Aminoethyl)-L-serine would be expected to form a protonated molecular ion [M+H]⁺. Tandem MS (MS/MS) of this precursor ion would induce fragmentation, providing structural information. Common fragmentation pathways for amino acids include the neutral loss of water (H₂O) and formic acid (HCOOH from the [M+H]⁺ ion), as well as cleavage of the side chain. For O-(2-Aminoethyl)-L-serine, a characteristic fragmentation would be the cleavage of the Cβ-O bond, leading to the loss of the aminoethoxy group.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI is another soft ionization technique that is highly effective for analyzing biomolecules, including non-proteinogenic amino acids. nih.govcreative-proteomics.com The analyte is co-crystallized with a matrix, which absorbs laser energy and facilitates the desorption and ionization of the analyte, typically as the [M+H]⁺ ion. nih.gov MALDI-TOF MS provides a rapid and sensitive method for determining the molecular weight of the compound with high accuracy. creative-proteomics.comspringernature.com While less commonly coupled with chromatography, it is a powerful tool for direct analysis of purified samples or complex mixtures. researchgate.net Its ability to analyze samples without extensive preparation makes it valuable for high-throughput screening. nih.govresearchgate.net
Table 5: Expected Mass Spectrometry Data for O-(2-Aminoethyl)-L-serine
| Technique | Expected Ion (Positive Mode) | Expected m/z | Potential Key Fragments (MS/MS) |
|---|---|---|---|
| ESI-MS | [M+H]⁺ | 149.09 | Loss of H₂O, Loss of HCOOH, Loss of CH₂=CH-NH₂, Cleavage of the ether bond |
| MALDI-TOF MS | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | 149.09, 171.07, 187.05 | Primarily used for intact mass determination; fragmentation is minimal. nih.gov |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. For amino acids and their derivatives like O-(2-Aminoethyl)-L-serine, IR spectroscopy provides a characteristic fingerprint based on its unique set of functional groups.
In the study of amino acids, IR spectra reveal key information about the zwitterionic nature of the compound and the presence of specific groups such as amino (-NH3+), carboxylate (-COO-), and hydroxyl (-OH) groups. The analysis of the parent compound, L-serine, provides a basis for understanding the expected spectrum of its derivatives. The IR spectrum of L-serine shows characteristic absorption bands corresponding to N-H stretching, C-H stretching, and COO- symmetric stretching vibrations. ijtrd.com
For O-(2-Aminoethyl)-L-serine, the structure includes the core L-serine framework plus an additional 2-aminoethyl group attached via an ether linkage. Therefore, its IR spectrum is expected to show the characteristic bands of L-serine with additional features. Key expected vibrations would include those from the primary amino groups, the carboxylate group, and the C-O-C ether linkage.
Table 1: Characteristic IR Absorption Bands for L-Serine Functional Groups
| Vibrational Mode | **Frequency (cm⁻¹) ** | Functional Group |
|---|---|---|
| N-H Stretching | ~2000 | Amino group (-NH) |
| C-H Stretching | 2920 | Methylene group (-CH2) |
| C-H Stretching | 2741 | Methine group (-CH) |
| COO⁻ Symmetric Stretching | 1410 | Carboxylate group (-COO⁻) |
| CH₂ Bending | 1381 | Methylene group (-CH₂) |
| C-OH Stretching | 1124 | Hydroxyl group (-OH) |
| COO⁻ Rocking | 609 | Carboxylate group (-COO⁻) |
Data sourced from studies on L-serine crystals. ijtrd.com
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Different types of secondary structures have distinct CD spectra in the far-UV region (185–240 nm). creative-proteomics.com
α-Helices typically show strong negative bands around 222 nm and 208 nm, and a strong positive band around 190 nm. americanpeptidesociety.org
β-Sheets exhibit a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org
Random coils or disordered structures lack strong, defined peaks and show a negative band near 200 nm. americanpeptidesociety.org
Research on peptides incorporating amino acid derivatives demonstrates the utility of CD spectroscopy. For instance, in a study analyzing analogues of the peptide ponericin L1, a variant denoted L1-O, which contained a modified amino acid, was found to exhibit a distinct helical signature in aqueous solution, whereas other analogues showed spectra consistent with random or disordered structures. researchgate.net This highlights how the substitution of a single amino acid, such as with a derivative like O-(2-Aminoethyl)-L-serine, can significantly impact the secondary structure of a peptide. researchgate.net
Table 2: Typical Far-UV CD Spectral Features for Peptide Secondary Structures
| Secondary Structure | Positive Peak (nm) | Negative Peak(s) (nm) |
|---|---|---|
| α-Helix | ~190 | ~208 and ~222 |
| β-Sheet | ~195 | ~217 |
| Random Coil | Varies (weak) | ~200 |
These values are characteristic and can shift depending on the specific peptide sequence and environment. americanpeptidesociety.org
X-ray Diffraction for Crystal Structure Determination
X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org This technique involves directing a beam of X-rays onto a single crystal of the material. The crystal lattice diffracts the X-rays into a specific pattern of spots. By analyzing the angles and intensities of these diffracted beams, scientists can calculate the positions of every atom within the crystal, revealing precise bond lengths, bond angles, and conformational details. wikipedia.org
While specific X-ray diffraction data for O-(2-Aminoethyl)-L-serine is not available in the surveyed literature, the crystal structure of its parent compound, L-serine, has been extensively studied. L-serine crystallizes in the orthorhombic crystal system with the non-centrosymmetric space group P2₁2₁2₁. ijtrd.comnih.gov The detailed structural analysis of L-serine provides a foundational understanding of the molecular geometry and intermolecular interactions, such as hydrogen bonding, that are likely to be influential in the crystal packing of its derivatives. ijtrd.comnih.gov The determination of the crystal structure for O-(2-Aminoethyl)-L-serine would require growing single crystals of sufficient quality for X-ray diffraction experiments. cardiff.ac.uk
Table 3: Crystallographic Data for L-Serine
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimension a | 8.599 Å |
| Unit Cell Dimension b | 9.348 Å |
| Unit Cell Dimension c | 5.618 Å |
Data obtained from X-ray diffraction studies of L-serine crystals. ijtrd.com
Interplay with Cellular Processes and Molecular Regulation
Molecular Basis of Antimetabolite Activity
The antimetabolite properties of O-(2-aminoethyl)-L-serine are central to its biological effects. ebi.ac.uknih.gov By mimicking naturally occurring amino acids, it can deceive cellular machinery, leading to the disruption of critical processes.
O-(2-aminoethyl)-L-serine can act as a lysine (B10760008) antimetabolite, which suggests it can interfere with cellular systems that transport and utilize lysine. ebi.ac.uk This competition for transport can limit the availability of lysine within the cell, thereby affecting all lysine-dependent processes. The structural similarity allows it to be recognized by amino acid transporters, leading to competitive inhibition of lysine uptake.
As an amino acid analog, O-(2-aminoethyl)-L-serine has the potential to disrupt protein synthesis. While it has been identified as a weak inhibitor of protein synthesis, its primary antimetabolite action in some organisms, like Candida albicans, is the potent inhibition of RNA synthesis. nih.gov The inhibition of protein synthesis that does occur may be due to a decrease in the availability of the necessary carrier proteins, such as albumin. ebi.ac.uk
The general mechanism for amino acid analogues involves their mistaken recognition by aminoacyl-tRNA synthetases. nih.gov These enzymes are responsible for attaching the correct amino acid to its corresponding transfer RNA (tRNA) molecule. Should an analogue be sufficiently similar to the natural amino acid, the synthetase may erroneously charge the tRNA with the analogue. This "mischarged" tRNA can then deliver the incorrect amino acid to the ribosome, leading to its incorporation into a growing polypeptide chain. nih.gov This misincorporation can result in non-functional or misfolded proteins, triggering cellular stress responses and potentially leading to apoptosis. alzdiscovery.org
Table 1: Effects of L-Serine, O-(2-aminoethyl)- on Macromolecular Synthesis
| Process | Effect | Organism Studied |
| RNA Synthesis | Potent Inhibitor | Candida albicans |
| Protein Synthesis | Weak Inhibitor | Candida albicans |
| DNA Synthesis | Not Affected | Candida albicans |
Regulation of L-Serine Metabolism and its Cellular Impact
The structural relationship of O-(2-aminoethyl)-L-serine to L-serine implies that it can influence the metabolic pathways and cellular functions regulated by L-serine. L-serine is a crucial amino acid for a multitude of cellular processes, particularly in the central nervous system. nih.govqdu.edu.cn
O-(2-aminoethyl)-L-serine has demonstrated antitumor and immunoregulatory activities. ebi.ac.uk It has been shown to counteract the immunosuppressive effects of alpha-fetoprotein, a protein associated with certain cancers. ebi.ac.uk This suggests a role in modulating the proliferation of immune cells. The broader family of amino acid analogues has been studied for their effects on cancer cell growth, with alterations in amino acid metabolism being a key feature of many cancers. mdpi.comnih.gov Serine metabolism, in particular, is often dysregulated in cancer cells, which rely on it for nucleotide synthesis and to maintain redox balance. nih.govsaspublishers.com
Table 2: Investigated Activities of L-4-Oxalysine (O-(2-aminoethyl)-L-serine)
| Activity | Finding |
| Antitumor | Exhibits marked antitumor activities. |
| Immunoregulatory | Possesses immunoregulatory properties and counteracts immunosuppression induced by alpha-fetoprotein. |
| Antifungal | Inhibits the growth of Candida albicans. |
In the central nervous system, there is a close metabolic relationship between glial cells, particularly astrocytes, and neurons. Astrocytes are the primary site of de novo L-serine synthesis in the brain. nih.govfrontiersin.org Neurons, on the other hand, have a limited capacity for L-serine synthesis and are dependent on astrocytes for its supply. qdu.edu.cn This astrocytic L-serine is essential for neuronal survival and function, serving as a precursor for the synthesis of other amino acids, lipids, and nucleotides. qdu.edu.cnfrontiersin.org Given that O-(2-aminoethyl)-L-serine is an L-serine derivative, it has the potential to interfere with this critical glial-neuronal metabolic coupling, although specific studies on this interaction are limited.
L-serine synthesized by glial cells is a precursor for the synthesis of D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor. nih.govresearchgate.net The NMDA receptor is a key player in synaptic plasticity, learning, and memory. For the NMDA receptor to be activated, both the primary agonist, glutamate (B1630785), and a co-agonist, either D-serine or glycine (B1666218), must bind to the receptor. researchgate.net By being a structural analogue of L-serine, O-(2-aminoethyl)-L-serine could potentially interfere with the synthesis of D-serine, thereby modulating NMDA receptor activity. However, direct evidence for the interaction of O-(2-aminoethyl)-L-serine with this system is not yet established.
Adaptive Responses to Amino Acid Analogs at a Molecular Level
Cellular systems have evolved sophisticated molecular strategies to counteract the toxic effects of amino acid analogs, which can otherwise interfere with essential metabolic pathways. These adaptive responses often involve enzymatic modification of the analog to prevent its incorporation into proteins or its interference with metabolic regulation.
Resistance Mechanisms in Cellular Systems (e.g., E. coli expressing specific N-acetyltransferases)
One of the key enzymatic strategies for detoxification and resistance against certain toxic small molecules, including some antibiotics, is N-acetylation, a reaction catalyzed by N-acetyltransferases (NATs). In bacterial systems such as Escherichia coli, the GCN5-related N-acetyltransferase (GNAT) superfamily is a large and diverse group of enzymes responsible for the transfer of an acetyl group from acetyl-CoA to a primary amine on a wide range of substrates. nih.govresearchgate.netfao.org This modification can effectively inactivate the toxic compound.
While direct experimental evidence specifically detailing the N-acetylation of L-Serine, O-(2-aminoethyl)- by E. coli N-acetyltransferases as a resistance mechanism is not extensively documented in publicly available research, the general mechanism of GNAT-mediated detoxification provides a strong theoretical basis for such a resistance strategy. Members of the GNAT family are well-known for their roles in conferring resistance to aminoglycoside antibiotics by acetylating them, which prevents the antibiotic from binding to its ribosomal target. mdpi.com
The proposed mechanism for resistance to L-Serine, O-(2-aminoethyl)- via N-acetylation in E. coli would involve the enzymatic transfer of an acetyl group to one of the primary amino groups of the analog. This acetylation would alter the chemical structure of L-Serine, O-(2-aminoethyl)-, likely preventing its recognition and utilization by enzymes such as aminoacyl-tRNA synthetases. By modifying the analog, the cell prevents its toxic effects, allowing for continued growth and survival in its presence.
The GNAT superfamily is characterized by a conserved structural fold, despite low primary sequence identity among its members. nih.govfao.org These enzymes are involved in a multitude of cellular processes, including gene regulation, stress response, and metabolic control, in addition to antibiotic resistance. researchgate.netmdpi.com In E. coli, several GNATs have been identified, some of which have known roles in acetylating various substrates. researchgate.net The expression of a specific N-acetyltransferase with activity towards L-Serine, O-(2-aminoethyl)- could be induced upon exposure to the analog or constitutively expressed, providing a baseline level of resistance.
It is important to note that other resistance mechanisms against amino acid analogs have been identified in E. coli. For instance, resistance to the lysine analog S-(2-aminoethyl)-L-cysteine (AEC) can arise from mutations in the lysyl-tRNA synthetase that reduce its affinity for the analog, or from mutations in regulatory elements like the L box riboswitch that lead to increased intracellular levels of the natural amino acid, which then outcompetes the analog. nih.gov Therefore, while N-acetylation represents a plausible resistance mechanism, it is likely one of several strategies that cellular systems can employ to combat the toxicity of amino acid analogs.
Future Directions and Emerging Research Areas
Elucidation of Undiscovered Enzymatic Pathways Involving O-(2-Aminoethyl)-L-serine
The primary biological activity of O-(2-Aminoethyl)-L-serine stems from its role as a lysine (B10760008) antagonist ebi.ac.uk. However, the specific enzymatic pathways it perturbs are not fully mapped. Future research must focus on identifying and characterizing the enzymes and metabolic routes that are most sensitive to its inhibitory action.
Current knowledge suggests that its toxicity, for example in Candida albicans, is reversed by L-lysine, indicating competition for transport systems or enzymes involved in lysine metabolism ebi.ac.uk. A critical area of investigation is the identification of specific amino acid transporters and aminoacyl-tRNA synthetases that recognize O-(2-Aminoethyl)-L-serine. Elucidating how this compound is transported into cells and whether it is mistakenly incorporated into nascent polypeptide chains is fundamental. Advanced metabolic flux analysis, using isotopically labeled O-(2-Aminoethyl)-L-serine, could trace its metabolic fate within the cell, revealing if it is merely a competitive inhibitor or if it undergoes further enzymatic conversion into other bioactive molecules. Such studies would clarify its role as an antimetabolite and could uncover novel regulatory functions or off-target effects within cellular metabolism ebi.ac.uk.
Advanced Structural Characterization of O-(2-Aminoethyl)-L-serine Macromolecular Complexes
A molecular-level understanding of how O-(2-Aminoethyl)-L-serine interacts with its biological targets is essential. To date, there is a lack of high-resolution structural data for this compound bound to proteins. Advanced structural biology techniques are poised to fill this knowledge gap.
Future efforts should be directed at obtaining crystal structures or cryo-electron microscopy (cryo-EM) reconstructions of O-(2-Aminoethyl)-L-serine in complex with its putative protein targets, such as lysine-specific permeases or lysyl-tRNA synthetase. These studies would reveal the precise binding mode and the key molecular interactions responsible for its inhibitory activity. For instance, structural analysis of the serine palmitoyltransferase complex has provided deep insights into substrate recognition and regulation, serving as a model for what could be achieved nih.gov. Comparing the binding pocket occupancy of O-(2-Aminoethyl)-L-serine versus L-lysine would provide a structural basis for its antagonist function and could guide the rational design of more potent or selective analogs.
| Technique | Application for O-(2-Aminoethyl)-L-serine Research | Potential Insights |
| X-ray Crystallography | Determining the atomic-resolution structure of the compound bound to target enzymes (e.g., aminoacyl-tRNA synthetases). | Precise binding orientation, key hydrogen bonds, and electrostatic interactions; structural basis for competitive inhibition. |
| Cryo-Electron Microscopy (Cryo-EM) | Characterizing large, flexible macromolecular complexes, such as membrane transporters, with the bound compound. | Understanding conformational changes induced by binding; mechanism of transport inhibition. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Studying the dynamics of the interaction between the compound and its target protein in solution. | Identifying binding interfaces, determining binding affinities, and characterizing conformational dynamics upon binding. |
Refinement of Stereoselective Synthetic Methods for O-(2-Aminoethyl)-L-serine Analogs
The chemical synthesis of O-(2-Aminoethyl)-L-serine and its analogs with high stereochemical purity is crucial for advancing its study. While general methods for the asymmetric synthesis of β-amino acids are well-established, refining these for the specific production of O-(2-Aminoethyl)-L-serine derivatives remains a key objective acs.orgmdpi.com. The development of novel analogs is critical for probing structure-activity relationships and creating molecular tools for biological investigation.
Emerging research focuses on improving the efficiency and stereoselectivity of synthetic routes. Methodologies like conjugate additions of amine equivalents to acrylate derivatives, catalytic asymmetric hydrogenations, and enolate additions to imine derivatives are promising approaches acs.orgnih.gov. The use of chiral auxiliaries, such as pseudoephedrine, has proven effective for the stereoselective synthesis of related α-substituted β-amino acids and could be adapted for this purpose acs.org. Future work will likely involve developing organocatalytic methods, which offer a greener and often more direct route to chiral amino acid derivatives mdpi.comwustl.edu. These refined synthetic strategies will enable the creation of a library of analogs with modifications to the ethylamino group or the serine backbone, facilitating a deeper understanding of its biological targets and mechanism of action nih.gov.
| Synthetic Strategy | Description | Relevance to O-(2-Aminoethyl)-L-serine Analogs |
| Conjugate Addition | Michael addition of amine equivalents to acrylate derivatives to form β-amino acids acs.orgnih.gov. | A direct and versatile method for establishing the core structure of the target analogs. |
| Enolate Addition to Imines | Addition of enolates to chiral N-sulfinyl imines to create β-amino acid derivatives with high diastereoselectivity acs.org. | Allows for precise control over stereochemistry, which is critical for biological activity. |
| Asymmetric Hydrogenation | Catalytic hydrogenation of enamines or amino acrylates using chiral catalysts (e.g., Rh-bisphosphine systems) acs.org. | An efficient method for setting the stereocenter of the amino acid backbone. |
| Chiral Auxiliary-Based Methods | Use of removable chiral molecules like pseudoephedrine or Evans' oxazolidinones to direct stereoselective alkylations acs.org. | Provides a reliable and scalable route to enantiomerically pure analogs for further studies. |
Development of High-Resolution Analytical Methods for Cellular Metabolomics of Serine Derivatives
To understand the pharmacokinetics and cellular impact of O-(2-Aminoethyl)-L-serine, highly sensitive and high-resolution analytical methods are required. The field of metabolomics is rapidly advancing, providing powerful tools to quantify low-abundance metabolites within complex biological samples, including single cells dovepress.comnih.govnih.gov.
Current analytical platforms for amino acid analysis, such as high-performance liquid chromatography (HPLC) coupled with fluorescence or electrochemical detectors (ECD), and mass spectrometry (MS), form a strong foundation nih.govnih.govresearchgate.net. For enhanced sensitivity and specificity, techniques like gas chromatography-mass spectrometry (GC-MS) and nano-liquid chromatography tandem mass spectrometry (nano-LC-MS/MS) are being developed dovepress.comnih.gov. A common strategy involves pre-column derivatization with reagents like ortho-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) to form diastereomers that can be readily separated and detected nih.govnih.gov. The ongoing development of single-cell metabolomics platforms will be particularly transformative, enabling researchers to probe cell-to-cell heterogeneity in the uptake and metabolic effects of O-(2-Aminoethyl)-L-serine and other serine derivatives nih.govethz.ch.
| Analytical Platform | Detection Principle | Application in Serine Derivative Analysis |
| HPLC with ECD/Fluorescence | Separation via liquid chromatography followed by electrochemical or fluorescence detection, often after derivatization nih.govnih.gov. | Robust quantification of serine derivatives in biological fluids and tissue homogenates. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by gas chromatography, followed by mass-based identification and quantification dovepress.com. | Provides high-resolution separation and structural information for comprehensive metabolic profiling. |
| Nano-LC-MS/MS | High-sensitivity liquid chromatography coupled with tandem mass spectrometry for targeted quantification nih.gov. | Enables the detection and quantification of very low-abundance metabolites in limited sample volumes, including single cells. |
Computational Modeling and In Silico Studies of Molecular Interactions
Computational modeling provides a powerful, complementary approach to experimental studies for investigating molecular interactions at an atomic level scielo.org.mx. In silico methods such as molecular docking and molecular dynamics (MD) simulations can be employed to predict and analyze the binding of O-(2-Aminoethyl)-L-serine to its biological targets.
Molecular docking can be used to screen potential protein targets and predict the most favorable binding poses of O-(2-Aminoethyl)-L-serine within their active sites scielo.org.mx. These models can generate hypotheses about the specific amino acid residues involved in binding, which can then be tested experimentally through site-directed mutagenesis. Following docking, MD simulations can be performed to assess the stability of the predicted ligand-protein complex over time and to understand the dynamic nature of the interaction mdpi.com. Furthermore, quantum theory of atoms in molecules (QTAIM) and density functional theory (DFT) can be used to investigate the nature of the intermolecular interactions in detail researchgate.net. These computational approaches can accelerate the discovery process by prioritizing experimental efforts and providing a theoretical framework for interpreting experimental data, ultimately guiding the design of new, more effective analogs nih.govplos.org.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
